![molecular formula C18H14N2O2 B3868993 1-{4-[(2-hydroxy-1-naphthyl)diazenyl]phenyl}ethanone CAS No. 4928-58-9](/img/structure/B3868993.png)
1-{4-[(2-hydroxy-1-naphthyl)diazenyl]phenyl}ethanone
Vue d'ensemble
Description
1-{4-[(2-hydroxy-1-naphthyl)diazenyl]phenyl}ethanone, commonly known as Sudan I, is an organic compound with a bright orange-red color. It is widely used as a synthetic dye in the food industry, particularly for coloring chili powder, curry powder, and other spices. However, Sudan I has been found to be carcinogenic and mutagenic, leading to its ban in many countries. Despite its harmful effects, Sudan I has been extensively studied for its potential applications in various scientific research fields.
Mécanisme D'action
The mechanism of action of Sudan I is not fully understood. However, it is believed that Sudan I induces DNA damage through the formation of reactive oxygen species and the generation of free radicals. Additionally, Sudan I has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and physiological effects:
Sudan I has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that Sudan I induces apoptosis and cell cycle arrest in cancer cells. Additionally, Sudan I has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. In vivo studies have demonstrated that Sudan I can induce liver damage and oxidative stress in animals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Sudan I in lab experiments is its high solubility in organic solvents, which allows for easy incorporation into various assays. Additionally, Sudan I has a strong absorbance in the visible region of the electromagnetic spectrum, making it a useful chromophore for spectrophotometric assays. However, one limitation of using Sudan I is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of Sudan I. One potential area of research is the development of novel assays for the detection of Sudan I and other synthetic dyes in food and water samples. Additionally, further investigation into the mechanism of action of Sudan I could lead to the development of new cancer therapies. Finally, the study of Sudan I and its effects on various enzymes could lead to the development of new drugs for the treatment of neurological and dermatological disorders.
Applications De Recherche Scientifique
Sudan I has been studied for its potential applications in various scientific research fields, including cancer research, environmental monitoring, and analytical chemistry. In cancer research, Sudan I has been shown to induce DNA damage and inhibit cell proliferation in various cancer cell lines. In environmental monitoring, Sudan I has been used as a marker for the presence of synthetic dyes in food and water samples. In analytical chemistry, Sudan I has been employed as a chromophore in spectrophotometric assays for the detection of various analytes.
Propriétés
IUPAC Name |
1-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-12(21)13-6-9-15(10-7-13)19-20-18-16-5-3-2-4-14(16)8-11-17(18)22/h2-11,22H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMUZAHROYORIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425484 | |
| Record name | ZINC05006988 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4928-58-9 | |
| Record name | ZINC05006988 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



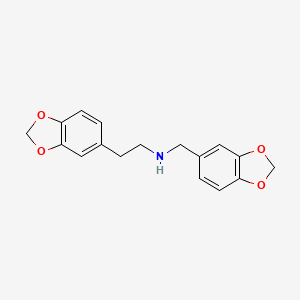
![2-[(2-methylphenyl)amino]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B3868924.png)
![N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide](/img/structure/B3868929.png)

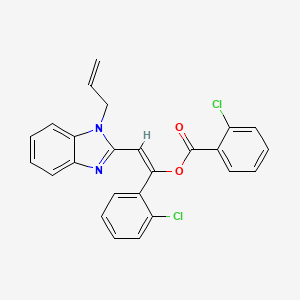
![4-bromobenzaldehyde O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3868941.png)
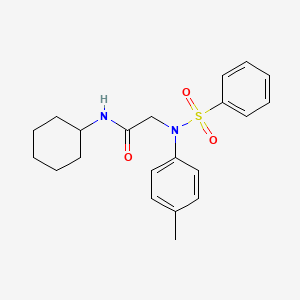
![methyl 4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoate](/img/structure/B3868981.png)
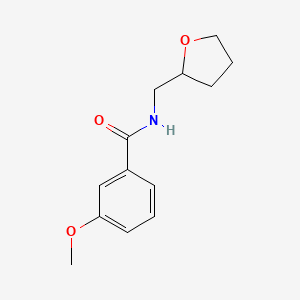
![N-(2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B3868987.png)
![2-[2-(2-fluorobenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B3869012.png)

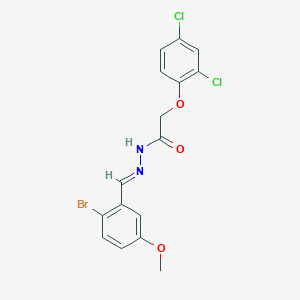
![4-(dimethylamino)benzaldehyde O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3869029.png)